2-(1H-indol-3-yl)acetaldehyde
Overview
Description
2-(1H-indol-3-yl)acetaldehyde is an indole derivative that plays a significant role in various biological processes. It is an intermediate metabolite in the metabolism of tryptophan and is known for its presence in several metabolic pathways in humans, bacteria, and yeast . The compound has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol .
Mechanism of Action
Target of Action
2-(1H-indol-3-yl)acetaldehyde, also known as Indole-3-acetaldehyde, is a substrate for several enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde dehydrogenase family 7 member A1, amine oxidase A, aldehyde dehydrogenase 1A3 and membrane copper amine oxidase . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
For instance, it can act as a substrate for various dehydrogenases, which are enzymes that catalyze the removal of hydrogen atoms from a particular molecule .
Biochemical Pathways
This compound is an intermediate metabolite in the metabolism of tryptophan . Tryptophan is an essential amino acid that serves as a precursor for many bioactive substances, including serotonin and melatonin. The metabolism of tryptophan involves several steps, and this compound plays a role in these biochemical pathways .
Pharmacokinetics
Given its role as an intermediate metabolite in tryptophan metabolism, it is likely that it is rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. As a substrate for various enzymes, it can influence the activity of these enzymes and thus affect the overall biochemical pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect enzyme activity and thus influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
2-(1H-indol-3-yl)acetaldehyde is involved in several biochemical reactions. It interacts with various enzymes, including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, and amiloride-sensitive amine oxidase . These interactions are crucial for the compound’s role in metabolic pathways, particularly in the conversion of tryptophan to indole-3-acetic acid, a key plant hormone . The nature of these interactions involves the oxidation of this compound to indole-3-acetic acid, facilitated by the aforementioned enzymes .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anti-inflammatory properties by modulating inflammatory signaling pathways. Additionally, it has been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. The compound also shows promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, to modulate their activity . For instance, it acts as a substrate for aldehyde dehydrogenase, leading to the production of indole-3-acetic acid . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the metabolic pathways of tryptophan. It is an intermediate in the conversion of tryptophan to indole-3-acetic acid, a process that involves several enzymes, including tryptophan aminotransferase and aldehyde dehydrogenase . This compound also affects metabolic flux by influencing the levels of other metabolites in the tryptophan pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1H-indol-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the substitution of the methyl hydrogen on acetaldehyde with an indol-3-yl group . Another method includes the reaction of tryptophol with oxidizing agents to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-acetic acid.
Reduction: It can be reduced to form indole-3-ethanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation: Indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-3-yl)acetaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of metabolic pathways involving tryptophan.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- Indole-3-acetaldehyde
- Indole-3-acetic acid
- Indole-3-ethanol
- Indole-3-carboxaldehyde
Comparison: 2-(1H-indol-3-yl)acetaldehyde is unique due to its specific role as an intermediate in tryptophan metabolism. While similar compounds like indole-3-acetaldehyde and indole-3-acetic acid also participate in metabolic pathways, this compound is distinct in its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOUMGHGSPMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180582 | |
Record name | Indoleacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indoleacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2591-98-2 | |
Record name | Indole-3-acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoleacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoleacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLE-3-ACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indoleacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of cowpea aphids (Aphis craccivora) on broad bean plants affect the release of volatile organic compounds?
A1: The study by [] demonstrates that broad bean plants infested with A. craccivora release a blend of volatile organic compounds, including 2-(1H-indol-3-yl)acetaldehyde. Interestingly, these volatiles are emitted not only from the site of aphid feeding but also systemically from undamaged leaves, indicating a plant-wide defense response. [] This suggests that this compound, along with other emitted volatiles, may play a role in attracting natural enemies of the aphids, such as coccinellid predators, to the infested plant. []
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